molecular formula C28H27ClN2O4 B300162 N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Cat. No. B300162
M. Wt: 491 g/mol
InChI Key: KPXGGPCIJAQMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, commonly known as CBR-5884, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a wide range of biological processes, including inflammation, immune response, and cognition. CBR-5884 has shown promising results in preclinical studies for the treatment of various inflammatory and neurological disorders.

Mechanism of Action

CBR-5884 selectively inhibits the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels has been shown to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects. CBR-5884 also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and physiological effects:
CBR-5884 has been shown to have anti-inflammatory effects in various preclinical models. It inhibits the production of pro-inflammatory cytokines, reduces neutrophil infiltration, and decreases the expression of adhesion molecules on endothelial cells. CBR-5884 has also been shown to have anti-oxidant effects, reducing oxidative stress and lipid peroxidation in preclinical models. In addition, CBR-5884 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in preclinical models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of CBR-5884 is its selectivity for the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which reduces the risk of off-target effects. CBR-5884 has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of CBR-5884 is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

Future research on CBR-5884 could focus on its potential therapeutic applications in various inflammatory and neurological disorders. Further preclinical studies could investigate its efficacy and safety in animal models, as well as its pharmacokinetic properties. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. In addition, further research could investigate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of more potent and selective N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide inhibitors.

Synthesis Methods

The synthesis of CBR-5884 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-methyl-1H-indole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)benzylamine to form the corresponding amide. Finally, the amide is acetylated with acetic anhydride to yield CBR-5884.

Scientific Research Applications

CBR-5884 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. CBR-5884 has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Molecular Formula

C28H27ClN2O4

Molecular Weight

491 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C28H27ClN2O4/c1-19-24(17-27(32)30-14-15-35-18-20-6-4-3-5-7-20)25-16-23(34-2)12-13-26(25)31(19)28(33)21-8-10-22(29)11-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,32)

InChI Key

KPXGGPCIJAQMHK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

Origin of Product

United States

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